molecular formula C16H24N2O3 B6249207 tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate CAS No. 2408971-04-8

tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate

Cat. No. B6249207
CAS RN: 2408971-04-8
M. Wt: 292.4
InChI Key:
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Description

Tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate (TB-HPC) is an organic compound that has been used in a variety of scientific research applications. TB-HPC is a carbamate derivative of 4-hydroxy-piperidine, and is an important intermediate in the synthesis of various compounds. Its structure consists of a tert-butyl group, a 4-hydroxypiperidin-1-yl group, and a phenyl group linked together by a carbamate group. TB-HPC has been used in various scientific research applications due to its unique chemical properties and its ability to act as a catalyst for chemical reactions.

Scientific Research Applications

Tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate has been used in a variety of scientific research applications due to its unique chemical properties. tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate has been used as a catalyst for a variety of chemical reactions, such as the synthesis of polymers, the synthesis of pharmaceuticals, and the synthesis of other compounds. tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate has also been used in the synthesis of other compounds, such as polymers, dyes, and pharmaceuticals. tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate has also been used as a catalyst for the synthesis of other compounds, such as polymers, dyes, and pharmaceuticals.

Mechanism of Action

Tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate acts as a catalyst for chemical reactions due to its unique chemical structure. tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate has a carbamate group that can act as a Lewis acid, which can facilitate the formation of a nucleophilic attack on the substrate. This facilitates the formation of a covalent bond between the substrate and the catalyst, which can then be used to catalyze the reaction.
Biochemical and Physiological Effects
tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate has been shown to have a variety of biochemical and physiological effects. tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate has been found to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate has also been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate has also been found to act as an agonist of the serotonin receptor, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate has a number of advantages and limitations for use in laboratory experiments. One of the advantages of tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate is its low cost, which makes it an attractive choice for use in laboratory experiments. Additionally, tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate has a high degree of solubility in water, which makes it easier to use in laboratory experiments. However, tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate also has some limitations, such as its high toxicity and its potential to cause skin irritation.

Future Directions

The potential applications of tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate are numerous and varied. tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate could be used in the synthesis of new drugs, polymers, and other compounds. tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate could also be used in the synthesis of new catalysts for chemical reactions. Additionally, tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate could be used in the development of new methods for drug delivery and drug targeting. Finally, tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate could be used in the development of new methods for drug metabolism and drug action.

Synthesis Methods

Tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate can be synthesized using a variety of methods. The most common method involves the reaction of 4-hydroxy-piperidine with tert-butyl isocyanate in the presence of a base. This reaction results in the formation of a tert-butyl carbamate, which is then reacted with phenyl isocyanate in the presence of a base to form tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate. Other methods of synthesis involve the use of different reagents and catalysts, such as palladium, to produce tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate involves the reaction of tert-butyl N-(4-aminophenyl)carbamate with 4-hydroxypiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl N-(4-aminophenyl)carbamate", "4-hydroxypiperidine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(4-aminophenyl)carbamate and DCC in a dry solvent such as dichloromethane.", "Step 2: Add DMAP to the reaction mixture and stir for 10 minutes.", "Step 3: Add 4-hydroxypiperidine to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate and purify the product by column chromatography to obtain tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate." ] }

CAS RN

2408971-04-8

Product Name

tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate

Molecular Formula

C16H24N2O3

Molecular Weight

292.4

Purity

95

Origin of Product

United States

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